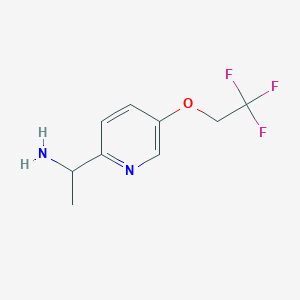![molecular formula C9H7ClN2O2S B12959381 6-Chloro-3-hydroxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B12959381.png)
6-Chloro-3-hydroxybenzo[b]thiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-hydroxybenzo[b]thiophene-2-carbohydrazide: is a chemical compound with the following properties:
Chemical Formula: C₉H₇ClN₂O₂S
Molecular Weight: 242.68 g/mol
Boiling Point: Approximately 444.0°C (predicted)
Refractive Index: 1.765 (predicted)
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve the reaction of appropriate starting materials. Unfortunately, specific literature references for its synthesis are scarce. similar compounds, such as 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid (CAS Number: 34576-96-0) and 2-Thiophenecarboxylic acid hydrazide (CAS Number: 2361-27-5), may provide insights .
Chemical Reactions Analysis
Reactivity:: 6-Chloro-3-hydroxybenzo[b]thiophene-2-carbohydrazide can undergo various reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions:: Specific reagents and conditions depend on the desired reaction. Researchers typically employ standard organic synthesis techniques. Major products formed from these reactions may include derivatives of the parent compound.
Scientific Research Applications
This compound finds applications in several scientific fields:
- Chemistry : As a building block for more complex molecules.
- Biology : It may serve as a probe or ligand in biological studies.
- Medicine : Potential pharmaceutical applications, although specific examples are not well-documented.
- Industry : Its unique structure may contribute to novel materials or functionalized surfaces.
Mechanism of Action
The precise mechanism by which 6-Chloro-3-hydroxybenzo[b]thiophene-2-carbohydrazide exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, but further investigation is needed.
Comparison with Similar Compounds
While direct comparisons are challenging due to limited data, researchers can explore related compounds like 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid and 2-Thiophenecarboxylic acid hydrazide to highlight its uniqueness.
Properties
Molecular Formula |
C9H7ClN2O2S |
|---|---|
Molecular Weight |
242.68 g/mol |
IUPAC Name |
6-chloro-3-hydroxy-1-benzothiophene-2-carbohydrazide |
InChI |
InChI=1S/C9H7ClN2O2S/c10-4-1-2-5-6(3-4)15-8(7(5)13)9(14)12-11/h1-3,13H,11H2,(H,12,14) |
InChI Key |
RVNDNRQSUQCVBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=C2O)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12959331.png)


![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B12959347.png)
![tert-Butyl 8-amino-8-methyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12959352.png)




